
Evadol hydrochloride
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Overview
Description
Evadol hydrochloride is an organic molecular entity.
Chemical Reactions Analysis
Functional Groups and Reactivity
Evadol hydrochloride’s molecular structure ([SMILES: COC1=CC=C(C=C1)C@HN.Cl](https://pubchem.ncbi.nlm.nih.gov/compound/91667740)[3]) features:
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Secondary amine : Participates in acid-base reactions and salt formation.
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Hydroxyl group : Susceptible to oxidation or esterification.
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Methoxy groups : Electron-donating substituents that stabilize aromatic rings.
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Hydrochloride salt : Enhances solubility in polar solvents.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media:
C16H20ClNO3→C16H19NO3−+H++Cl−
This equilibrium underpins its solubility and bioavailability.
Oxidation of Hydroxyl Group
The benzylic hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), altering pharmacological activity:
R OHOxidizerR O
Hydrolysis of Methoxy Groups
Under acidic or alkaline conditions, methoxy groups may undergo demethylation to phenolic hydroxyl groups, though this is less common due to steric hindrance .
Stability and Degradation Pathways
Condition | Reaction | Outcome |
---|---|---|
Aqueous Solution | Hydrolysis of amine-hydrochloride bond | Free base formation, reduced potency |
UV Exposure | Photooxidation of aromatic rings | Degradation products with unknown toxicity |
High Temperature | Decomposition via cleavage of C-N bonds | Loss of structural integrity |
Stability studies highlight susceptibility to hydrolysis and thermal degradation, necessitating storage at controlled temperatures (2–8°C).
Analytical Characterization
Reaction products are validated using:
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Nuclear Magnetic Resonance (NMR) : Confirms structural changes (e.g., oxidation or demethylation).
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High-Performance Liquid Chromatography (HPLC) : Quantifies purity post-reaction (≥98% purity standard).
Pharmacologically Relevant Interactions
This compound’s mu-opioid receptor agonism involves:
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Receptor binding : Mediated by hydrogen bonding between the hydroxyl group and receptor residues.
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Signal transduction : Inhibition of adenylate cyclase, reducing cAMP levels.
Properties
CAS No. |
5934-19-0 |
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Molecular Formula |
C16H20ClNO3 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
2-amino-1,2-bis(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C16H19NO3.ClH/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12;/h3-10,15-16,18H,17H2,1-2H3;1H |
InChI Key |
SBDJVBDJRLFVCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)N.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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